molecular formula C22H21BrN4 B11434548 6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434548
M. Wt: 421.3 g/mol
InChI Key: FEDMIKMODQVDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

    Substitution reactions: The dimethylamino and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromine atom may contribute to its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine: Lacks the bromine and methylphenyl groups.

    6-bromo-2-phenylimidazo[1,2-a]pyridine: Lacks the dimethylamino and methylphenyl groups.

    2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyridine: Lacks the bromine and methyl groups.

Uniqueness

The uniqueness of 6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21BrN4

Molecular Weight

421.3 g/mol

IUPAC Name

6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21BrN4/c1-15-4-9-18(10-5-15)24-22-21(16-6-11-19(12-7-16)26(2)3)25-20-13-8-17(23)14-27(20)22/h4-14,24H,1-3H3

InChI Key

FEDMIKMODQVDKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.